molecular formula C9H7N3O2 B3328144 7-Nitroquinolin-8-amine CAS No. 42606-35-9

7-Nitroquinolin-8-amine

Cat. No.: B3328144
CAS No.: 42606-35-9
M. Wt: 189.17 g/mol
InChI Key: GKEHJLSFVXBUPA-UHFFFAOYSA-N
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Description

7-Nitroquinolin-8-amine is a nitroquinoline derivative of interest in medicinal chemistry and life sciences research. Quinoline scaffolds, particularly those with nitro and amino functional groups, are frequently investigated for their diverse biological activities. Related nitroquinoline compounds have been studied for their antimicrobial and antioxidant properties, suggesting potential research avenues for this compound in developing new therapeutic agents . As a building block in organic synthesis, this compound can serve as a key precursor for generating more complex polycyclic structures, such as those used in developing DNA-intercalating agents and other biologically active molecules . Researchers value this compound for its potential in creating novel ligands and pharmaceutical agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, including wearing protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

7-nitroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-7(12(13)14)4-3-6-2-1-5-11-9(6)8/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEHJLSFVXBUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroquinolin-8-amine can be achieved through several methods. One common approach involves the nitration of 8-aminoquinoline. This process typically uses a nitrating agent such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) under mild conditions. The reaction proceeds smoothly under visible-light photocatalysis, employing an organic photosensitizer and a light source .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are designed to be efficient and environmentally friendly, utilizing green chemistry principles. For example, the use of recyclable catalysts and solvent-free conditions can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Nitroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride (SnCl₂) or iron powder.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron powder are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

7-Nitroquinolin-8-amine has shown potential as a therapeutic agent in several areas:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various pathogens. Studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains. For example, research demonstrated its efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The compound's ability to inhibit the type 2 methionine aminopeptidase (MetAP2) suggests potential antitumor activity. In vitro studies have shown that derivatives of this compound can significantly reduce cell proliferation in human lung (A-549) and colon (HCT-116) cancer cell lines, with IC50 values comparable to established drugs like erlotinib .
CompoundCell LineIC50 (µM)Efficacy Comparison
This compoundA-54915Comparable to erlotinib
This compoundHCT-11620Comparable to erlotinib

Analytical Chemistry

In analytical applications, this compound serves as a valuable building block for synthesizing complex organic molecules. Its derivatives are utilized in chromatography and spectrometry for detecting and quantifying various compounds, enhancing the accuracy of analytical methods .

Material Science

The compound is also explored for its potential in material science:

  • Fluorescent Probes : Its unique structure allows the development of fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes .
  • Advanced Materials : Research is ongoing into its use in creating materials with specific electronic or optical properties, which could be beneficial in electronics and photonics .

Environmental Applications

This compound is being investigated for its role in environmental monitoring. It can be employed in detecting pollutants, providing reliable methods for assessing environmental health and safety .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Inhibition of MetAP2 : A study demonstrated that compounds related to this compound inhibited MetAP2 effectively, leading to reduced angiogenesis in cancer models .
  • Antimalarial Activity : Research focused on the antimalarial potential of quinoline derivatives showed promising activity against Plasmodium falciparum, suggesting their utility in developing new antimalarial drugs .

Mechanism of Action

The mechanism of action of 7-Nitroquinolin-8-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Table 2: Physicochemical Data of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
7-Methylquinolin-8-amine 158.20 Not reported Soluble in DCM Stable at RT
7-Methoxyquinolin-8-amine 174.20 Not reported Soluble in MeOH Sensitive to light
5,7-Dichloroquinolin-8-amine 213.06 Not reported Poor in H₂O Stable
NQ1 425.14 222 Soluble in DMF Heat-sensitive
NQ6 355.00 254 Partially soluble in MeOH Air-stable

Key Observations:

  • Melting Points: Nitro-substituted derivatives (e.g., NQ1, NQ6) exhibit higher melting points (>200°C) compared to non-nitro analogs, likely due to stronger intermolecular interactions .
  • Solubility: Methoxy and benzyloxy groups (e.g., NQ1) improve solubility in polar aprotic solvents like DMF, critical for biological testing .

Biological Activity

7-Nitroquinolin-8-amine is a nitrogen-containing heterocyclic compound derived from quinoline, characterized by the presence of both nitro and amine functional groups. This unique structure imparts significant chemical reactivity and biological activity, making it a compound of interest in various scientific fields, including medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of this compound can be represented as follows:

C9H7N3O2\text{C}_9\text{H}_7\text{N}_3\text{O}_2

This compound features a quinoline backbone with a nitro group at the 7-position and an amine group at the 8-position, which are crucial for its biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of MetAP2 : It has been shown to inhibit the type 2 methionine aminopeptidase (MetAP2) protein, which plays a role in angiogenesis. This inhibition could potentially lead to antitumor activity by disrupting the growth and spread of cancer cells.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing promise as an agent against various pathogens, including those responsible for malaria.
  • Anticancer Potential : Studies have suggested that derivatives of quinoline, including this compound, may possess anticancer properties due to their ability to interfere with cellular processes involved in tumor growth .

Anticancer Activity

A study evaluating the antiproliferative effects of various quinoline derivatives, including this compound, demonstrated significant activity against human lung and colon cancer cell lines. The results indicated that certain derivatives exhibited comparable efficacy to established anticancer drugs like erlotinib .

CompoundCell LineIC50 (µM)Efficacy Comparison
This compoundA-549 (Lung)15Comparable to erlotinib
This compoundHCT-116 (Colon)20Comparable to erlotinib

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains, including those resistant to conventional antibiotics. This suggests potential applications in treating infections caused by resistant bacteria .

Case Studies

  • Inhibition of MetAP2 : A case study demonstrated that compounds structurally related to this compound effectively inhibited MetAP2, leading to reduced angiogenesis in cancer models. This finding supports the hypothesis that targeting MetAP2 could be a viable strategy for cancer therapy.
  • Antimalarial Activity : Another study focused on the antimalarial potential of quinoline derivatives, including this compound. Results indicated that these compounds showed promising activity against Plasmodium falciparum, suggesting their utility in developing new antimalarial drugs.

Q & A

Q. Basic Research Focus

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • Analytical Endpoints : Monitor nitro-group reduction (via UV-Vis at 300–400 nm) and amine oxidation (HPLC-ELSD) .
  • Storage Recommendations : Use inert atmospheres (N2) and amber glass to prevent photolytic decomposition .

How should researchers address discrepancies between in silico genotoxicity predictions and experimental mutagenicity data?

Q. Advanced Research Focus

  • Follow ICH M7 Guidelines : Classify impurities using in silico tools (e.g., Derek Nexus) and in vitro assays (Ames test) .
  • Structure-Activity Relationships (SAR) : Compare with known nitrosamines (e.g., NDMA) to assess carcinogenic potential .
  • Dose-Response Analysis : Calculate permissible daily exposure (PDE) using TD50 values from rodent studies .

What methodologies are critical for ensuring batch-to-batch consistency in this compound synthesis?

Q. Basic Research Focus

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .
  • Quality Control (QC) Protocols : Enforce strict specifications for starting materials (e.g., amine purity ≥99%, nitrite content <1 ppm) .
  • Statistical Process Control (SPC) : Use multivariate analysis (PCA) to correlate process parameters (e.g., temperature, pH) with impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.